molecular formula C10H4Cl2FNO2 B8762065 2,7-Dichloro-6-fluoroquinoline-3-carboxylic acid CAS No. 131605-63-5

2,7-Dichloro-6-fluoroquinoline-3-carboxylic acid

Cat. No. B8762065
CAS RN: 131605-63-5
M. Wt: 260.04 g/mol
InChI Key: GKFRHRIMMMPBGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,7-Dichloro-6-fluoroquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C10H4Cl2FNO2 and its molecular weight is 260.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,7-Dichloro-6-fluoroquinoline-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,7-Dichloro-6-fluoroquinoline-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

131605-63-5

Product Name

2,7-Dichloro-6-fluoroquinoline-3-carboxylic acid

Molecular Formula

C10H4Cl2FNO2

Molecular Weight

260.04 g/mol

IUPAC Name

2,7-dichloro-6-fluoroquinoline-3-carboxylic acid

InChI

InChI=1S/C10H4Cl2FNO2/c11-6-3-8-4(2-7(6)13)1-5(10(15)16)9(12)14-8/h1-3H,(H,15,16)

InChI Key

GKFRHRIMMMPBGE-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C(=CC2=NC(=C1C(=O)O)Cl)Cl)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of potassium permanganate (89.3 g) in water (1.4 liters) is added in the course of 1 hour to a stirred suspension, cooled to 10° C., of 2,7-dichloro-6-fluoro-3-formyl-1,4-dihydroquinoline (69.5 g) in 2 N aqueous potassium hydroxide (282 cc) and water (282 cc) while the temperature is maintained at between 10° and 14° C. The temperature is allowed to rise to approximately 20° C. and the mixture is stirred for a further 30 minutes at this temperature. Sodium dithionite (26 g) is added and the mixture is stirred for 10 minutes at a temperature in the region of 20° C., filtered through diatomaceous silica for filtration and washed with water (2×250 cc). The filtrate and the aqueous washing phases are combined and treated with 35% strength aqueous hydrochloric acid solution (90 cc). The precipitate formed is extracted with ethyl acetate (4×500 cc). The combined organic extracts are washed with water (3×500 cc), dried over magnesium sulphate, filtered and concentrated under reduced pressure (20 kPa) at 50° C. The residue is taken up with ethyl ether (350 cc), drained and washed with ethyl ether (2×200 cc). 2,7-Dichloro-6-fluoro-3-quinolinecarboxylic acid (45 g) is obtained in the form of a beige solid, m.p. 230° C., which is used without further purification for the subsequent steps.
Quantity
89.3 g
Type
reactant
Reaction Step One
Name
Quantity
1.4 L
Type
solvent
Reaction Step One
Name
2,7-dichloro-6-fluoro-3-formyl-1,4-dihydroquinoline
Quantity
69.5 g
Type
reactant
Reaction Step Two
Quantity
282 mL
Type
solvent
Reaction Step Two
Name
Quantity
282 mL
Type
solvent
Reaction Step Two
Quantity
26 g
Type
reactant
Reaction Step Three

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